3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal
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Overview
Description
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal typically involves the oxidation of 3-(trifluoromethyl)benzene propanol. A common method includes the use of dichloromethane as a solvent, with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) as reagents. The reaction is carried out at low temperatures, initially in an ice bath, and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would be applicable.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with active methylene reagents to form complex structures like arylazonicotinates and pyridazinones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Condensation: Ethyl cyanoacetate in the presence of ammonium acetate and acetic acid.
Major Products
Arylazonicotinates: Formed through condensation reactions.
Pyridazinones: Another product of condensation reactions with active methylene compounds.
Scientific Research Applications
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of fluorinated compounds which have applications in creating materials with special properties like high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is largely dependent on the type of reaction it undergoes. For instance, in condensation reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
3-(3-(Trifluoromethyl)phenyl)propanal: Similar but lacks the keto group.
3-Oxo-3-phenyl-2-(2-[3-(trifluoromethyl)phenyl]hydrazono)propanal: Contains a hydrazono group, adding to its complexity.
Uniqueness
The presence of both a trifluoromethyl group and an aldehyde group in 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal makes it uniquely reactive and versatile in organic synthesis. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
3-oxo-3-[2-(trifluoromethyl)phenyl]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWUZXLYQOVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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